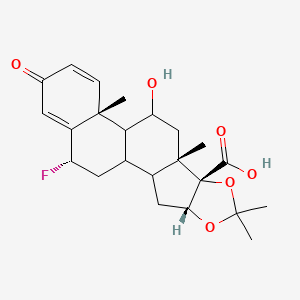
氟尼松-17-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flunisolide-17-Carboxylic Acid is a chemical compound that falls under the category of steroids . It has a molecular formula of C23H29FO6 and a molecular weight of 420.47 . It appears as a white solid .
Molecular Structure Analysis
The molecular structure of Flunisolide-17-Carboxylic Acid consists of 23 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 6 oxygen atoms . Carboxylic acids, including Flunisolide-17-Carboxylic Acid, have a carboxyl functional group (CO2H) where a carbonyl and a hydroxyl group are attached to the same carbon .Physical and Chemical Properties Analysis
Flunisolide-17-Carboxylic Acid is a white solid . More specific physical and chemical properties are not provided in the search results.科学研究应用
用于治疗哮喘的氟尼松氢氟烷烃和集成间隔物
氟尼松氢氟烷烃 (HFA) 是一种重新配制的吸入性皮质类固醇 (ICS),用于治疗哮喘,其独特之处在于将超细气溶胶皮质类固醇与内置间隔物相结合。该配方及其间隔物已被评估其在治疗持续性哮喘中的潜在临床益处。研究表明,氟尼松 HFA 有效且安全,由于其超细气溶胶和较小的颗粒尺寸,在肺部沉积方面具有优势,并减少了口咽沉积。集成间隔物进一步增强了这些益处,表明对周围气道有良好的抗炎反应,并且在儿科研究中对生长没有显着影响。这表明氟尼松 HFA 是一种安全有效的维持治疗哮喘患者的药物,对于那些容易出现 ICS 不良反应的患者(包括儿童)可能具有额外的优势 (Berger & Tashkin, 2015)。
了解羧酸对生物催化剂的抑制作用
羧酸,如氟尼松-17-羧酸,因其作为生物可再生化学品以及使用工程微生物的发酵生产而受到认可。然而,它们在低于预期产率的浓度下对微生物的抑制作用带来了挑战。Jarboe 等人的综述重点介绍了羧酸对微生物细胞的影响,包括膜损伤和内部 pH 值降低。这种理解对于制定增强微生物对这些抑制剂的耐受性的策略至关重要,为工业应用中的更强大菌株指明了道路 (Jarboe 等,2013)。
新型羧酸生物等排体
对新型羧酸生物等排体的寻找,包括与氟尼松-17-羧酸相关的生物等排体,是由克服毒性、代谢稳定性和跨生物膜被动扩散有限等挑战的需要推动的。Horgan 和 O’Sullivan 的综述讨论了羧酸生物等排体的最新进展,重点关注生物活性、选择性和理化性质的变化,这些变化是由这些取代引起的。这突出了药物化学中持续的兴趣和创新方法,以开发具有改善药理学特征的新型羧酸衍生物 (Horgan & O’Sullivan, 2021)。
羧酸萃取的溶剂开发
Sprakel 和 Schuur 的综述讨论了液体-液体萃取 (LLX) 羧酸的溶剂开发,这与氟尼松-17-羧酸等化合物有关。对离子液体和传统溶剂体系改进的关注强调了用于酸萃取的溶剂技术的不断变化的格局。溶剂性质模型和再生策略的探索旨在推进 LLX 工艺,特别是对于稀羧酸流,指向更节能和环保的分离技术 (Sprakel & Schuur, 2019)。
羧酸的光解离动力学
对羧酸光解离动力学的研究,包括对饱和和不饱和酸的研究,提供了对新生成光产物中能量分配的见解。Naik 等人详细介绍的这项研究表明,大部分可用能量分配给了产物的平移状态,表明解离势能面中存在退出势垒。此类研究阐明了羧酸的光激发动力学,有助于更深入地了解其光解离过程以及在环境和材料科学中的潜在应用 (Naik 等,2003)。
作用机制
Target of Action
Flunisolide-17-Carboxylic Acid primarily targets the glucocorticoid receptor (GR) . Glucocorticoids are a class of steroid hormones that play a crucial role in regulating immune and inflammatory responses .
Mode of Action
Flunisolide-17-Carboxylic Acid is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids, such as Flunisolide-17-Carboxylic Acid, are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes . This interaction with its targets leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .
Biochemical Pathways
The anti-inflammatory actions of corticosteroids like Flunisolide-17-Carboxylic Acid involve the control of the biosynthesis of prostaglandins and leukotrienes . These substances are part of the arachidonic acid pathway, which plays a key role in the inflammatory response . By inhibiting this pathway, Flunisolide-17-Carboxylic Acid can reduce inflammation and suppress the immune system .
Pharmacokinetics
It is known that flunisolide, a related compound, is administered either as an oral metered-dose inhaler for the treatment of asthma or as a nasal spray for treating allergic rhinitis . More research is needed to fully understand the ADME properties of Flunisolide-17-Carboxylic Acid and their impact on bioavailability.
Result of Action
The activation of the glucocorticoid receptor by Flunisolide-17-Carboxylic Acid leads to a range of molecular and cellular effects. These include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding . These effects collectively result in the suppression of the immune system and a reduction in inflammation .
Action Environment
The action, efficacy, and stability of Flunisolide-17-Carboxylic Acid can be influenced by various environmental factors. For example, salinity and temperature have been shown to impact the uptake of similar perfluorinated carboxylic acids in plants . .
安全和危害
生化分析
Biochemical Properties
Flunisolide-17-Carboxylic Acid plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. The compound inhibits the activity of enzymes such as phospholipase A2, which is involved in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, Flunisolide-17-Carboxylic Acid interacts with various proteins and biomolecules, including lipocortins, which further inhibit the production of inflammatory mediators .
Cellular Effects
Flunisolide-17-Carboxylic Acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound activates glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and chemokines . This results in reduced inflammation and immune response. Additionally, Flunisolide-17-Carboxylic Acid affects the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of Flunisolide-17-Carboxylic Acid involves its binding to glucocorticoid receptors, which are intracellular receptors that regulate gene expression. . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. Additionally, Flunisolide-17-Carboxylic Acid inhibits the activity of enzymes such as phospholipase A2, reducing the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flunisolide-17-Carboxylic Acid have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that Flunisolide-17-Carboxylic Acid maintains its anti-inflammatory effects over extended periods, with minimal degradation . Prolonged exposure to the compound may lead to changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Flunisolide-17-Carboxylic Acid vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and immune response without significant adverse effects . At higher doses, Flunisolide-17-Carboxylic Acid may exhibit toxic effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis and increased risk of infections . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Flunisolide-17-Carboxylic Acid is involved in various metabolic pathways, primarily related to its anti-inflammatory actions. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance from the body . Additionally, Flunisolide-17-Carboxylic Acid affects metabolic flux by modulating the levels of metabolites involved in inflammatory responses . The compound’s interaction with cofactors such as NADPH further influences its metabolic pathways and overall efficacy .
Transport and Distribution
Within cells and tissues, Flunisolide-17-Carboxylic Acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Flunisolide-17-Carboxylic Acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Flunisolide-17-Carboxylic Acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors and other biomolecules . Targeting signals and post-translational modifications play a role in directing Flunisolide-17-Carboxylic Acid to specific compartments within the cell . This localization is essential for the compound’s ability to modulate gene expression and cellular processes effectively .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Flunisolide-17-Carboxylic Acid involves the conversion of Flunisolide to its carboxylic acid derivative through oxidation.", "Starting Materials": [ "Flunisolide", "Sodium periodate", "Sodium bicarbonate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Flunisolide is dissolved in methanol and mixed with sodium periodate.", "The mixture is stirred at room temperature for several hours until the reaction is complete.", "Sodium bicarbonate is added to the mixture to neutralize the reaction.", "The mixture is then extracted with chloroform to isolate the Flunisolide-17-Carboxylic Acid product.", "The product is purified through recrystallization or chromatography." ] } | |
CAS 编号 |
75575-02-9 |
分子式 |
C23H29FO6 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
InChI |
InChI=1S/C23H29FO6/c1-20(2)29-17-9-13-12-8-15(24)14-7-11(25)5-6-21(14,3)18(12)16(26)10-22(13,4)23(17,30-20)19(27)28/h5-7,12-13,15-18,26H,8-10H2,1-4H3,(H,27,28)/t12-,13-,15-,16-,17+,18+,21-,22-,23-/m0/s1 |
InChI 键 |
VHPPNTCHLBALLQ-OXHRMPJJSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C |
规范 SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


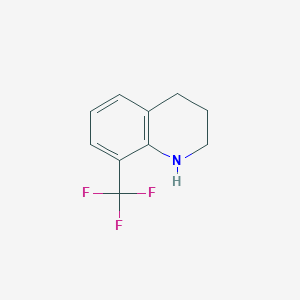
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)


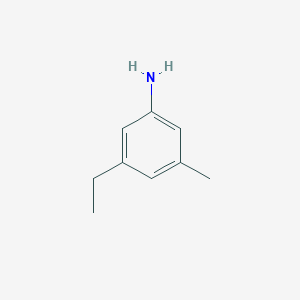
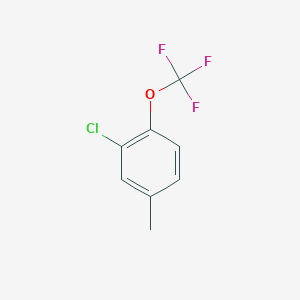
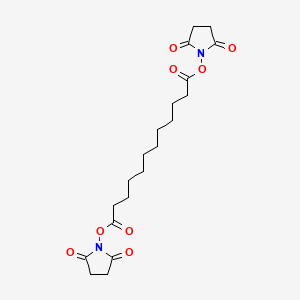
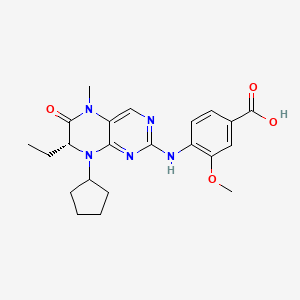
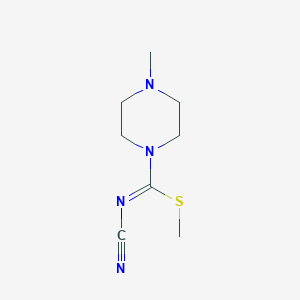
![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)
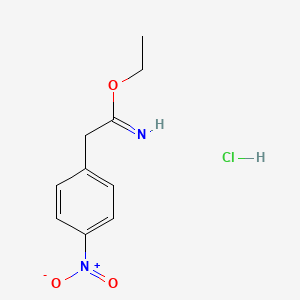
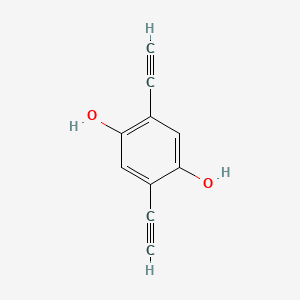
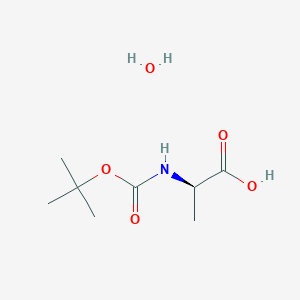
![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
